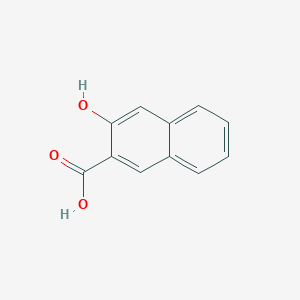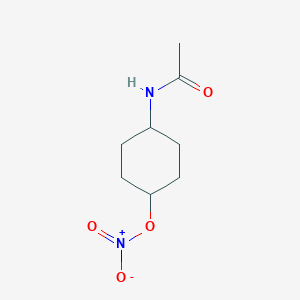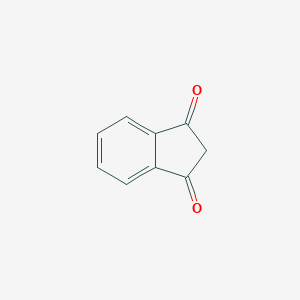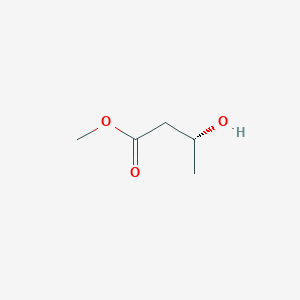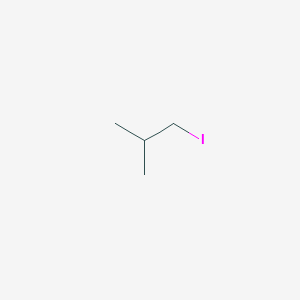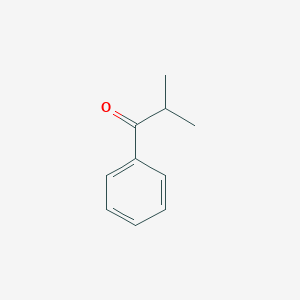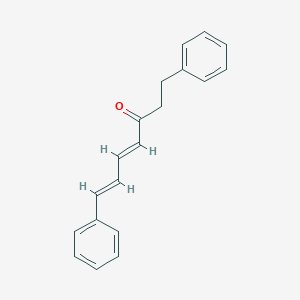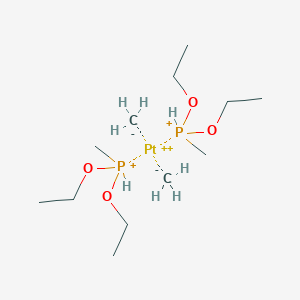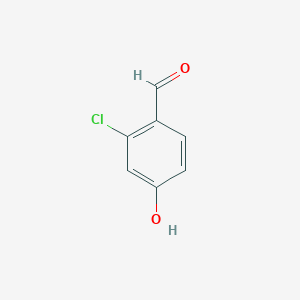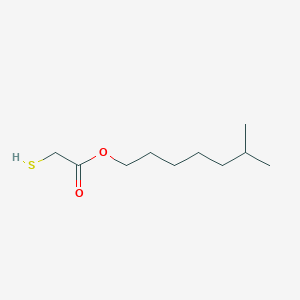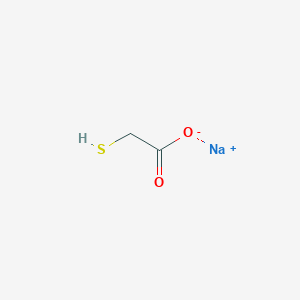
チオグリコール酸ナトリウム
概要
説明
Sodium thioglycolate is an organic compound with the chemical formula C₂H₅NaO₂S. It is a white crystalline solid that is highly soluble in water and slightly soluble in ethanol. This compound is known for its distinctive odor and hygroscopic nature, meaning it readily absorbs moisture from the air. Sodium thioglycolate is primarily used as a reducing agent and is notable for its applications in various industrial and scientific fields .
科学的研究の応用
Sodium thioglycolate has a wide range of applications in scientific research:
作用機序
Target of Action
Sodium thioglycolate primarily targets microorganisms , particularly anaerobic bacteria . It is commonly used in microbiology as a reducing agent in microbial culture media to facilitate the growth of anaerobic organisms .
Mode of Action
Sodium thioglycolate interacts with its targets by reducing oxygen and creating an environment suitable for the growth of microbes that require low oxygen levels . It also has bacteriostatic properties that inhibit the growth of certain bacterial species .
Biochemical Pathways
Sodium thioglycolate affects the oxygen-dependent metabolic pathways of microorganisms. By reducing oxygen, it facilitates the growth of anaerobic organisms and inhibits aerobic ones . This action influences the energy metabolism of the microbes, as anaerobic organisms rely on fermentation or anaerobic respiration, which generates less ATP than aerobic respiration .
Result of Action
The primary result of Sodium Thioglycolate’s action is the promotion of anaerobic conditions in the medium . This allows for the growth of anaerobic organisms and the inhibition of certain aerobic ones . In the context of hair care products, Sodium Thioglycolate and its derivatives break the disulfide bonds in the cortex of hair . This process can lead to hair straightening or depilation .
Action Environment
The efficacy and stability of Sodium Thioglycolate can be influenced by environmental factors such as oxygen concentration and pH . It works best under conditions where oxygen levels can be controlled and reduced . Additionally, Sodium Thioglycolate is most effective at a pH of 6.7 .
生化学分析
Biochemical Properties
Sodium Thioglycolate interacts with various enzymes, proteins, and other biomolecules. It acts as a reducing agent and neutralizes the toxic effects of mercurial preservatives and peroxides formed in the medium . This promotes anaerobiosis, making the medium suitable for testing materials containing heavy metals .
Cellular Effects
Sodium Thioglycolate influences cell function by promoting anaerobiosis. It allows Clostridium and other strict anaerobes to grow in the medium even under aerobic conditions . This has an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Sodium Thioglycolate exerts its effects by acting as a reducing agent. It neutralizes the toxic effects of mercurial preservatives and peroxides formed in the medium . This promotes anaerobiosis and makes the medium suitable for testing materials containing heavy metals .
Temporal Effects in Laboratory Settings
Over time, Sodium Thioglycolate continues to maintain reducing conditions in the medium, promoting the growth of anaerobes, aerobes, microaerophilic, and fastidious microorganisms
準備方法
Synthetic Routes and Reaction Conditions: Sodium thioglycolate can be synthesized through the reaction of thioglycolic acid with sodium hydroxide. The process involves dissolving thioglycolic acid in ethanol and slowly adding sodium hydroxide solution. The reaction mixture is then heated to around 45°C for two hours. After cooling to room temperature, the product is filtered, washed with ethanol, and dried to obtain pure sodium thioglycolate .
Industrial Production Methods: In industrial settings, sodium thioglycolate is often produced by reacting sodium chloroacetate with sodium hydrosulfide in an aqueous medium. This method is efficient and yields a high purity product suitable for various applications .
化学反応の分析
Types of Reactions: Sodium thioglycolate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium thioglycolate can be oxidized to form dithiodiglycolic acid.
Substitution: Sodium thioglycolate can react with alkyl halides to form thioethers.
Major Products:
Dithiodiglycolic Acid: Formed through the oxidation of sodium thioglycolate.
Thioethers: Produced via substitution reactions with alkyl halides.
類似化合物との比較
Thioglycolic Acid: The parent compound of sodium thioglycolate, used similarly as a reducing agent and in the production of thioethers.
Sodium Hydrosulfide: Another reducing agent used in similar applications but differs in its chemical structure and specific reactivity.
Sodium Chloroacetate: Used in the synthesis of sodium thioglycolate but has different applications, primarily in organic synthesis.
Uniqueness: Sodium thioglycolate is unique due to its dual functionality as both a reducing agent and a reagent for creating anaerobic conditions. Its ability to maintain protein thiol groups in a reduced state and its application in diverse fields such as microbiology, biochemistry, and industrial processes highlight its versatility and importance .
特性
IUPAC Name |
sodium;2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVPFITFYNRCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HSCH2COO.Na, C2H3NaO2S | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-11-1 (Parent) | |
| Record name | Sodium thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3026142 | |
| Record name | Sodium thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycolic acid, sodium salt is a white powder with a slight odor. Used in cold-waving of hair and as a dipilatory., Liquid, Hygroscopic solid with a mild characteristic odor; Discolored by air and iron; [Merck Index] White hygroscopic powder with a stench; [Acros Organics MSDS] | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium thioglycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble (NTP, 1992) | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
367-51-1, 36722-22-2 | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercaptoacetic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036722222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mercaptoacetic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94M78P69V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium thioglycolate function as a chalcopyrite depressant in mineral flotation?
A1: Sodium thioglycolate acts as a chalcopyrite depressant by increasing the mineral's hydrophilicity, making it less likely to attach to air bubbles and be separated from the ore. [] This effect is enhanced by the presence of copper ions, which modify the chalcopyrite surface, allowing for greater adsorption of sodium thioglycolate. []
Q2: How does sodium thioglycolate aid in protoplast production in Paracoccidioides brasiliensis?
A3: Sodium thioglycolate, used as a pretreatment, enhances protoplast release from Paracoccidioides brasiliensis cells when treated with enzymes like Novozym 234, chitinase, and Zymolyase 20T. [] This effect is likely due to alterations in the fungal cell wall structure, making it more susceptible to enzymatic digestion.
Q3: What is the molecular formula and weight of sodium thioglycolate?
A3: The molecular formula for sodium thioglycolate is C2H3NaO2S, and its molecular weight is 114.10 g/mol.
Q4: Is there any spectroscopic data available regarding sodium thioglycolate?
A5: Fourier-transform infrared (FTIR) spectroscopy has been utilized to investigate the interaction of sodium thioglycolate with chalcopyrite surfaces. [] Additionally, X-ray photoelectron spectroscopy (XPS) analysis has been used to examine the changes in surface composition and chemical states upon sodium thioglycolate treatment. []
Q5: How does xenon arc irradiation impact mink hair protein treated with sodium thioglycolate?
A6: Xenon arc irradiation reduces the extractability of mink hair protein pre-treated with sodium thioglycolate, suggesting the formation of crosslinks in the hair structure due to irradiation. [] This finding highlights the potential impact of UV exposure on hair treated with sodium thioglycolate-containing products.
Q6: Does sodium thioglycolate have catalytic applications in organic synthesis?
A7: While not directly a catalyst, sodium thioglycolate is a valuable reagent in organic synthesis. For instance, it is used to introduce the thioglycolate moiety into molecules, as demonstrated by its reaction with 3-(2′-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one. []
A6: While the provided research papers do not explicitly discuss computational studies on sodium thioglycolate, such methods could be employed to investigate its interactions with various substrates and predict its behavior in different systems.
Q7: How do structural modifications of sodium thioglycolate, like incorporating it into amino acid derivatives or dipeptides, influence its antibacterial activity?
A8: Synthesizing thioglycolic amino acid derivatives and dipeptides containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety has shown promising antibacterial activity. [] This suggests that combining sodium thioglycolate's inherent properties with specific structural motifs can lead to enhanced bioactivity.
Q8: What analytical techniques were employed to study the interaction of sodium thioglycolate with chalcopyrite?
A15: Zeta potential measurements were used to study the changes in surface charge of chalcopyrite upon sodium thioglycolate treatment. [] Additionally, FTIR and XPS analyses were employed to analyze the surface chemistry and identify the adsorbed species on the chalcopyrite. []
Q9: What are the environmental implications of using silver nanoparticles impregnated with sodium thioglycolate for water disinfection?
A16: Research shows that while silver nanoparticles impregnated with sodium thioglycolate are effective for water disinfection, the release of silver ions (Ag(I)) poses a potential environmental risk. [] The rate of silver dissolution varies depending on the support material, with black rice husk ash demonstrating slower release and a longer bactericidal "lifetime" compared to white rice husk ash. []
Q10: Are there alternative reducing agents studied for enhancing the recovery of heat-injured Listeria monocytogenes besides sodium thioglycolate?
A24: Yes, research has investigated various oxygen scavengers as alternatives to sodium thioglycolate in enhancing the recovery of heat-injured Listeria monocytogenes. These alternatives include sodium pyruvate, L-(+)-cysteine hydrochloride, catalase, and Oxyrase. [] The effectiveness of these alternatives varies depending on factors such as concentration and incubation time.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


